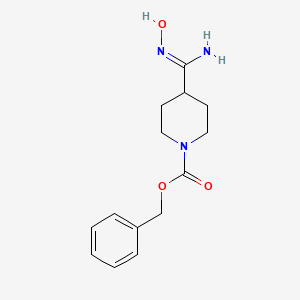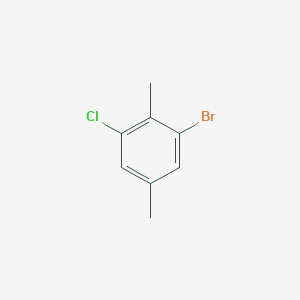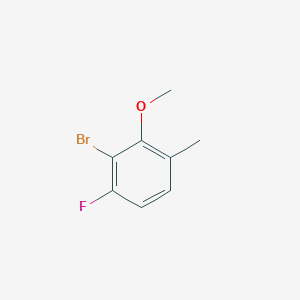![molecular formula C16H13F6NO2 B6359332 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine CAS No. 202144-50-1](/img/structure/B6359332.png)
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine, also known as BTFDA, is an organic compound that has been studied for its various applications in scientific research. BTFDA has been used as a reagent in organic synthesis and as a catalyst for reactions, as well as for its ability to act as a ligand for metal complexes. It has also been studied for its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine has been used in various scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst for reactions. It has also been studied for its potential applications in biochemistry and physiology. In particular, 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine has been studied for its ability to act as a ligand for metal complexes. For example, it has been used to form organometallic complexes with metals such as copper, iron, and zinc, which can be used for a variety of applications, including catalysis, drug delivery, and sensing.
Wirkmechanismus
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine has been studied for its ability to act as a ligand for metal complexes. The mechanism of action involves the formation of a coordination bond between the metal and the 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine molecule. The 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine molecule is able to coordinate with the metal through its electron-rich aromatic rings and its electron-deficient trifluoromethoxy groups. This coordination bond allows the 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine molecule to stabilize the metal complex and facilitate its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine have not been extensively studied. However, it is known that 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine can act as a ligand for metal complexes, which can be used for a variety of applications, including catalysis, drug delivery, and sensing. In addition, 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine has been studied for its potential applications in biochemistry and physiology, such as its ability to act as a chelating agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine in laboratory experiments include its low cost, high reactivity, and its ability to form stable metal complexes. Additionally, 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine is relatively non-toxic and does not pose any significant safety risks. The main limitation of 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine is its relatively low solubility in organic solvents, which can make it difficult to use in certain applications.
Zukünftige Richtungen
The future directions for 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine research include further investigation of its potential applications in biochemistry and physiology, such as its ability to act as a chelating agent. Additionally, further research could be done to explore its potential applications in drug delivery, catalysis, and sensing. Additionally, further research could be done to explore the potential of 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine to form other metal complexes and its ability to act as a catalyst for other reactions. Finally, further research could be done to explore the potential of 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine to form other metal complexes and its ability to act as a catalyst for other reactions.
Synthesemethoden
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine can be synthesized via a two-step process. The first step involves the reaction of 4-(trifluoromethoxy)benzaldehyde with dimethylamine in an aqueous solution to form 1,3-bis[4-(trifluoromethoxy)phenyl]dimethylamine. The second step involves the reaction of 1,3-bis[4-(trifluoromethoxy)phenyl]dimethylamine with sulfuric acid to form the desired product. The reaction is typically carried out at temperatures of around 80-90°C and can be completed in a few hours.
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6NO2/c17-15(18,19)24-13-5-1-11(2-6-13)9-23-10-12-3-7-14(8-4-12)25-16(20,21)22/h1-8,23H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNLRWXQEIJNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

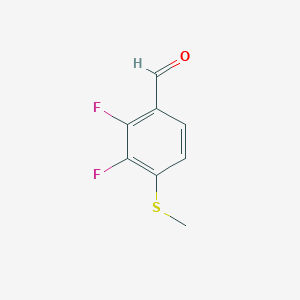
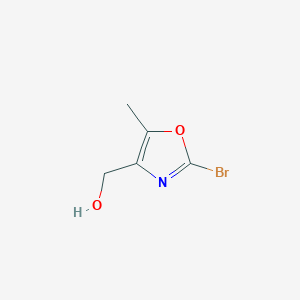
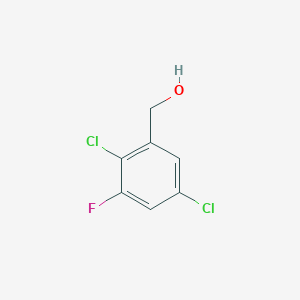
![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)
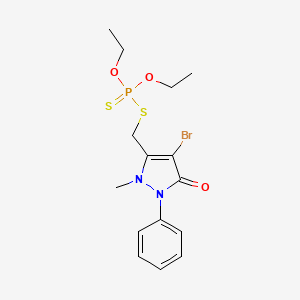
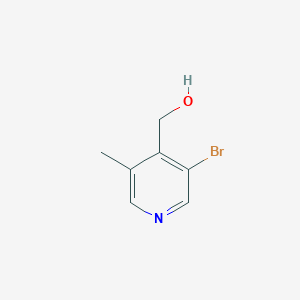

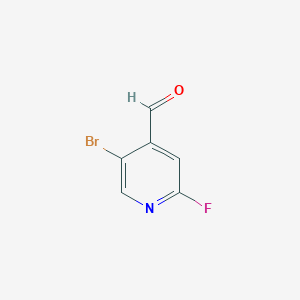
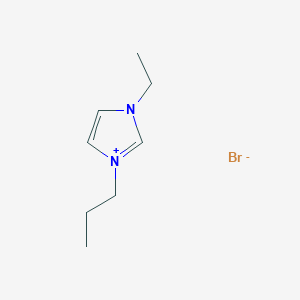
![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)
